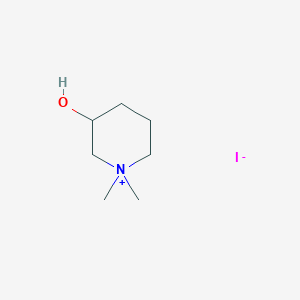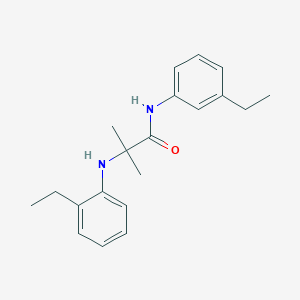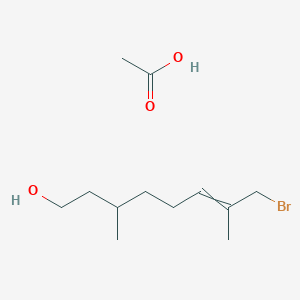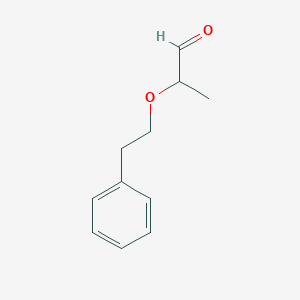![molecular formula C19H30N2O B14361068 1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol CAS No. 94431-69-3](/img/structure/B14361068.png)
1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol is a complex organic compound that features a cyclohexyl group, a dimethylamino-substituted benzyl group, and a pyrrolidin-3-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides in a nucleophilic substitution reaction.
Attachment of the Dimethylamino-Benzyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethylamino-benzyl chloride reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of substituted derivatives at the benzylic position.
科学的研究の応用
1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.
作用機序
The mechanism of action of 1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexyl and pyrrolidine rings provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 1-Cyclohexyl-4-[4-(methylamino)benzyl]pyrrolidin-3-ol
- 1-Cyclohexyl-4-[4-(ethylamino)benzyl]pyrrolidin-3-ol
- 1-Cyclohexyl-4-[4-(dimethylamino)phenyl]pyrrolidin-3-ol
Uniqueness
1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol is unique due to the presence of both a cyclohexyl group and a dimethylamino-benzyl group, which confer distinct physicochemical properties and biological activities compared to its analogs.
特性
CAS番号 |
94431-69-3 |
|---|---|
分子式 |
C19H30N2O |
分子量 |
302.5 g/mol |
IUPAC名 |
1-cyclohexyl-4-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C19H30N2O/c1-20(2)17-10-8-15(9-11-17)12-16-13-21(14-19(16)22)18-6-4-3-5-7-18/h8-11,16,18-19,22H,3-7,12-14H2,1-2H3 |
InChIキー |
KUCDLOGXSMKLSY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CC2CN(CC2O)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)

![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)
